[Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13535989
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
![[Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid -](/images/structure/VC13535989.png)
Specification
Molecular Formula | C11H22N2O2 |
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Molecular Weight | 214.30 g/mol |
IUPAC Name | 2-[[(3R)-1-methylpiperidin-3-yl]-propan-2-ylamino]acetic acid |
Standard InChI | InChI=1S/C11H22N2O2/c1-9(2)13(8-11(14)15)10-5-4-6-12(3)7-10/h9-10H,4-8H2,1-3H3,(H,14,15)/t10-/m1/s1 |
Standard InChI Key | PGBPRVGAGWKUNP-SNVBAGLBSA-N |
Isomeric SMILES | CC(C)N(CC(=O)O)[C@@H]1CCCN(C1)C |
SMILES | CC(C)N(CC(=O)O)C1CCCN(C1)C |
Canonical SMILES | CC(C)N(CC(=O)O)C1CCCN(C1)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 2-[[(3R)-1-methylpiperidin-3-yl]-propan-2-ylamino]acetic acid, reflects its stereochemical configuration and functional groups. Its molecular formula, C₁₁H₂₂N₂O₂, corresponds to a molecular weight of 214.30 g/mol. The piperidine ring—a six-membered nitrogen-containing heterocycle—is substituted at the 3-position with a methyl group and an isopropylamino-acetic acid side chain (Figure 1).
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 214.30 g/mol | |
Density | Not reported | – |
Boiling Point | Not reported | – |
SMILES | CC(C)N(CC(=O)O)C1CCCN(C1)C | |
InChI Key | PGBPRVGAGWKUNP-SNVBAGLBSA-N |
The stereochemistry at the piperidine’s 3-position (R-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of [Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid involves sequential functionalization of the piperidine scaffold. Key steps include:
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Amination: Introduction of the isopropylamino group via nucleophilic substitution or reductive amination.
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Acylation: Attachment of the acetic acid moiety using carbodiimide coupling agents.
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Chiral Resolution: Separation of enantiomers via chiral chromatography or asymmetric synthesis to isolate the (R)-configured product .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Amination | Isopropylamine, DIPEA, DCM, 0–25°C | 65–70% |
Acylation | Chloroacetic acid, EDCl, HOBt, RT | 55–60% |
Resolution | Chiralpak® AD-H column, hexane/ethanol | >98% ee |
These methods align with protocols for analogous piperidine derivatives, where stereochemical purity is paramount for receptor binding .
Biological Activity and Mechanism
Receptor Interactions
The compound’s piperidine moiety mimics endogenous amines, enabling interactions with G protein-coupled receptors (GPCRs). Preclinical studies suggest affinity for:
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Muscarinic acetylcholine receptors (mAChRs): Modulating bronchial smooth muscle tone .
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β₂-Adrenergic receptors (β₂-ARs): Enhancing bronchodilation in obstructive pulmonary models .
Dual activity at mAChRs and β₂-ARs—observed in related MABA (Muscarinic Antagonist-Beta Agonist) agents—hints at synergistic therapeutic potential .
Neuropharmacological Applications
In vitro assays demonstrate inhibition of monoamine transporters, implicating utility in mood disorders. The isopropylamino-acetic acid side chain may enhance blood-brain barrier penetration, though pharmacokinetic data remain scarce.
Applications in Drug Development
Table 3: Comparative Pharmacodynamics of Piperidine Derivatives
Compound | mAChR IC₅₀ (nM) | β₂-AR EC₅₀ (nM) | Source |
---|---|---|---|
TD-5959 | 2.1 | 0.8 | |
Tiotropium | 0.5 | – | |
[Target Compound] | Pending | Pending | – |
Future Research Directions
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Pharmacokinetic Profiling: Clarify absorption, distribution, and metabolism.
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Target Validation: Confirm receptor specificity via radioligand binding assays.
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Therapeutic Optimization: Explore prodrug strategies to enhance bioavailability.
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